molecular formula C14H12F2N2O2 B7633968 N-[1-(2,4-difluorophenyl)cyclobutyl]-1,2-oxazole-3-carboxamide

N-[1-(2,4-difluorophenyl)cyclobutyl]-1,2-oxazole-3-carboxamide

Numéro de catalogue B7633968
Poids moléculaire: 278.25 g/mol
Clé InChI: FCBBSYRIMDPBMF-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[1-(2,4-difluorophenyl)cyclobutyl]-1,2-oxazole-3-carboxamide, commonly known as Diflunisal, is a non-steroidal anti-inflammatory drug (NSAID) that has been widely used for the treatment of various inflammatory conditions such as rheumatoid arthritis, osteoarthritis, and ankylosing spondylitis. It was first introduced in the market in 1971 and has been available as a prescription drug since then. Diflunisal has been found to be effective in reducing pain, inflammation, and fever.

Mécanisme D'action

Diflunisal belongs to the class of N-[1-(2,4-difluorophenyl)cyclobutyl]-1,2-oxazole-3-carboxamides and works by inhibiting the activity of cyclooxygenase (COX) enzymes. COX enzymes are responsible for the production of prostaglandins, which are mediators of inflammation and pain. By inhibiting the activity of COX enzymes, Diflunisal reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
Diflunisal has been found to be effective in reducing pain, inflammation, and fever. It has also been found to have an inhibitory effect on platelet aggregation, which may be beneficial in preventing the formation of blood clots. Diflunisal has been shown to have a long half-life, which allows for once-daily dosing.

Avantages Et Limitations Des Expériences En Laboratoire

Diflunisal has been widely used in laboratory experiments to study the mechanisms of inflammation and pain. Its long half-life and once-daily dosing make it convenient for use in animal studies. However, Diflunisal has been found to have some limitations in laboratory experiments. It has been found to have a narrow therapeutic window, which may lead to toxicity at higher doses. It has also been found to be less effective than other N-[1-(2,4-difluorophenyl)cyclobutyl]-1,2-oxazole-3-carboxamides in inhibiting COX-2 enzymes.

Orientations Futures

There are several future directions for the study of Diflunisal. One area of research is the potential use of Diflunisal in the treatment of Alzheimer's disease. Further studies are needed to determine the optimal dose and duration of treatment for this indication. Another area of research is the development of new formulations of Diflunisal that may improve its therapeutic efficacy and reduce its toxicity. Finally, more studies are needed to determine the safety and efficacy of Diflunisal in the treatment of other inflammatory conditions.

Méthodes De Synthèse

The synthesis of Diflunisal involves the reaction of 2,4-difluorobenzoyl chloride with cyclobutanone in the presence of a base to form the intermediate 1-(2,4-difluorophenyl)cyclobutan-1-ol. This intermediate is then reacted with oxalyl chloride to form the corresponding acid chloride, which is then reacted with 2-aminooxazole to form Diflunisal.

Applications De Recherche Scientifique

Diflunisal has been extensively studied for its anti-inflammatory and analgesic properties. It has been found to be effective in the treatment of various inflammatory conditions such as rheumatoid arthritis, osteoarthritis, and ankylosing spondylitis. Diflunisal has also been studied for its potential use in the treatment of Alzheimer's disease. It has been found to inhibit the aggregation of amyloid-beta peptides, which are believed to be responsible for the development of Alzheimer's disease.

Propriétés

IUPAC Name

N-[1-(2,4-difluorophenyl)cyclobutyl]-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F2N2O2/c15-9-2-3-10(11(16)8-9)14(5-1-6-14)17-13(19)12-4-7-20-18-12/h2-4,7-8H,1,5-6H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCBBSYRIMDPBMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C2=C(C=C(C=C2)F)F)NC(=O)C3=NOC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(2,4-difluorophenyl)cyclobutyl]-1,2-oxazole-3-carboxamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.